

3-Methylbenzofuran-2-carbonyl chloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carbonyl chloride

Cat. No.: B1349318

[Get Quote](#)

An In-Depth Technical Guide to **3-Methylbenzofuran-2-carbonyl chloride**: Properties, Synthesis, and Applications

Introduction and Strategic Importance

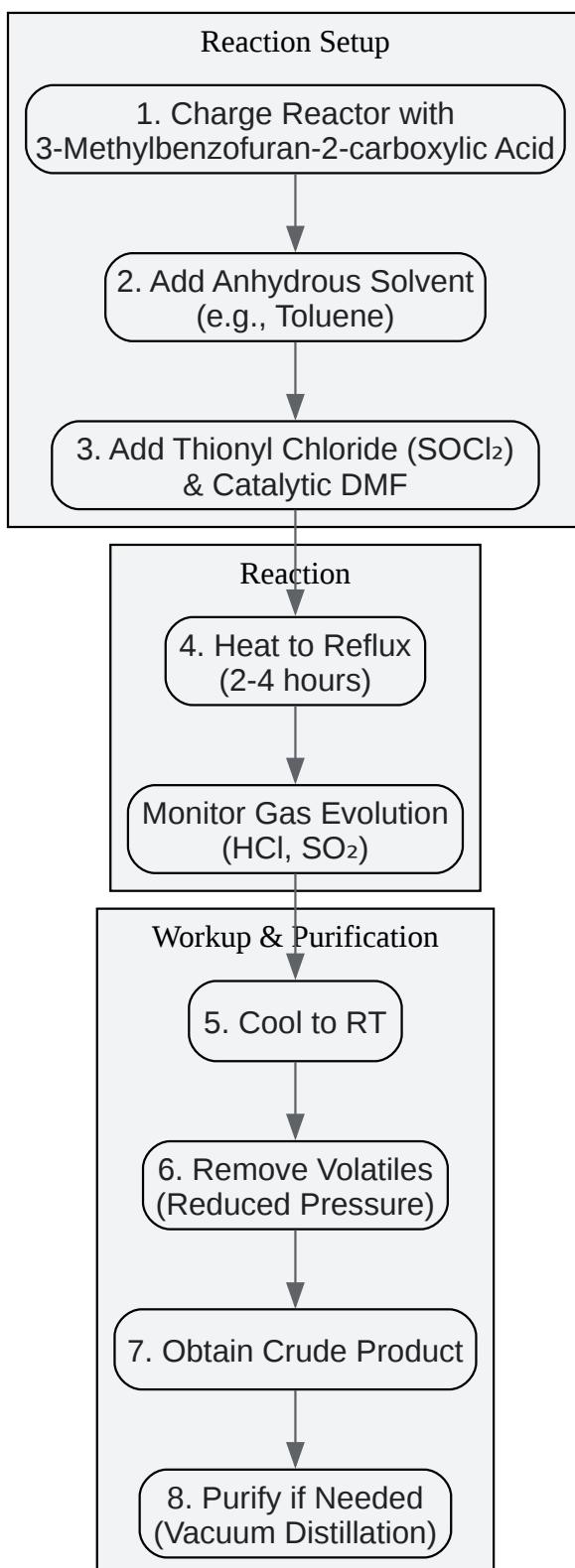
3-Methylbenzofuran-2-carbonyl chloride, with CAS Number 2256-86-2, is a highly reactive acyl chloride built upon a 3-methylbenzofuran scaffold.^[1] Its structure, featuring a fused bicyclic aromatic system and a reactive carbonyl chloride group, positions it as a valuable and versatile intermediate in advanced organic synthesis.^[1] For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for introducing the 3-methylbenzofuran moiety into larger, more complex molecules. The benzofuran core is a well-established pharmacophore present in numerous biologically active compounds, and the acyl chloride functionality provides a direct handle for forming stable amide or ester linkages. This guide offers a comprehensive overview of its physical properties, a validated synthesis protocol, reactivity profile, and key applications, tailored for scientists leveraging this reagent in their research endeavors.

Core Physicochemical Properties

The physical and chemical identity of **3-Methylbenzofuran-2-carbonyl chloride** is fundamental to its handling, reaction setup, and purification. While some sources may describe it as a colorless to pale yellow liquid, its reported melting point indicates it is a low-melting solid at standard ambient temperature.^[1]

Property	Value	Source(s)
IUPAC Name	3-methyl-1-benzofuran-2-carbonyl chloride	[1]
CAS Number	2256-86-2	[2]
Molecular Formula	C ₁₀ H ₇ ClO ₂	[1] [3]
Molecular Weight	194.61 g/mol	[1] [2]
Appearance	Beige Solid / Colorless to pale yellow liquid	[1] [4]
Melting Point	72-77 °C	[1] [2]
Boiling Point	119-121 °C @ 4 Torr	[1]
SMILES	CC1=C(OC2=CC=CC=C12)C(=O)Cl	[1] [3]
InChI Key	QEULGCOIYWPYIL-UHFFFAOYSA-N	[1] [2] [3]

The acyl chloride functional group dictates the compound's high reactivity, particularly its sensitivity to moisture.[\[1\]](#)[\[4\]](#) It readily reacts with water and other nucleophiles, a critical consideration for its storage and handling.[\[1\]](#)


Synthesis and Characterization

The most reliable and common method for preparing **3-Methylbenzofuran-2-carbonyl chloride** is through the chlorination of its corresponding carboxylic acid precursor, 3-methylbenzofuran-2-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the workup and purification process.

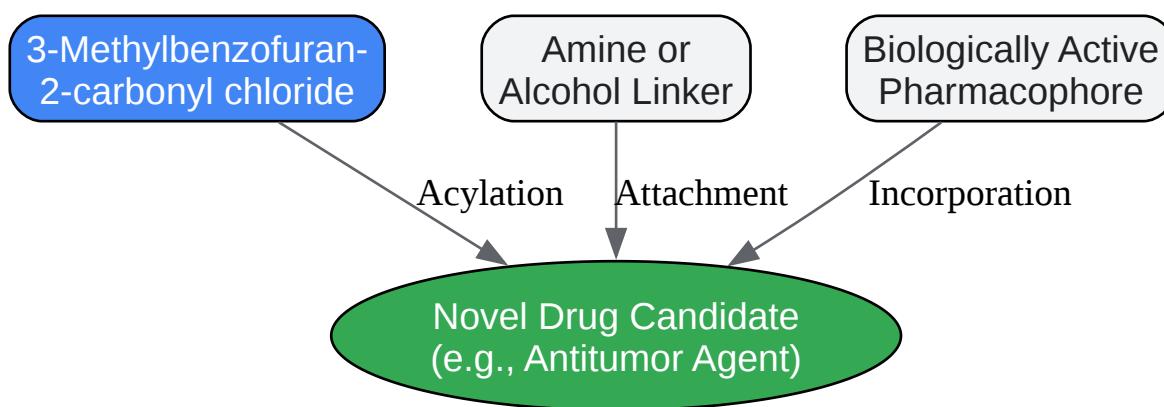
Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of **3-Methylbenzofuran-2-carbonyl chloride**.

- Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran-2-carboxylic acid (1.0 eq).
- Solvent Addition: Add anhydrous toluene or dichloromethane (approx. 5-10 mL per gram of acid) to the flask.
- Reagent Addition: Slowly add thionyl chloride (SOCl_2 , 1.5 - 2.0 eq) to the suspension at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.
- Reaction: Heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO_2 gas evolution and the dissolution of the starting solid.
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
- Purification: The resulting crude product, **3-Methylbenzofuran-2-carbonyl chloride**, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or recrystallization from a non-protic solvent like hexane.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Methylbenzofuran-2-carboxylic chloride**.


Chemical Reactivity and Mechanistic Insights

The synthetic utility of **3-Methylbenzofuran-2-carbonyl chloride** is rooted in the high electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.

This reactivity allows for the facile formation of a variety of derivatives:

- Amides: Reaction with primary or secondary amines.
- Esters: Reaction with alcohols or phenols.[\[2\]](#)
- Ketones: Friedel-Crafts acylation with aromatic compounds.

The general mechanism involves the attack of a nucleophile (Nu-H) on the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond, releasing HCl as a byproduct.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Methylbenzofuran-2-carbonyl chloride | 2256-86-2 [smolecule.com]
- 2. 3-Methylbenzofuran-2-carbonyl chloride 97 2256-86-2 [sigmaaldrich.com]
- 3. PubChemLite - 3-methylbenzofuran-2-carbonyl chloride (C10H7ClO2) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [3-Methylbenzofuran-2-carbonyl chloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349318#3-methylbenzofuran-2-carbonyl-chloride-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com